tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
Chemical Structure and Key Features
tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1289385-35-8) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyrimidinyloxymethyl substituent at the 4-position of the piperidine ring. The pyrimidine moiety is substituted with a chlorine atom at position 4 and a methyl group at position 4. Its molecular formula is C₁₅H₂₂ClN₃O₃, with a molecular weight of 327.81 g/mol . This compound is typically stored under inert atmosphere at 2–8°C and requires handling precautions due to hazards such as skin/eye irritation (H315, H319) and oral toxicity (H302) .
Properties
IUPAC Name |
tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-11-9-13(17)19-14(18-11)22-10-12-5-7-20(8-6-12)15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMBKWRJRRGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: : The synthesis begins with 4-chloro-6-methylpyrimidin-2-ol and piperidine-1-carboxylic acid tert-butyl ester .
Reaction Conditions: : The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) .
Purification: : The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. Process optimization techniques such as reaction monitoring and control are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: : Reduction of the pyrimidinyl group.
Substitution: : Replacement of the chlorine atom in the pyrimidinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
N-oxide: : Resulting from the oxidation of the piperidine ring.
Reduced Pyrimidinyl: : Obtained by reducing the pyrimidinyl group.
Substituted Pyrimidinyl: : Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Modifications
a. tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1289387-03-6)
- Structural Difference : Lacks the methylene bridge (−CH₂−) between the piperidine and pyrimidine rings, directly linking the oxygen atom to the piperidine.
- Impact : Reduced steric hindrance may improve binding to flat hydrophobic pockets in biological targets.
- Properties : Similar molecular weight (327.81 g/mol) and storage conditions but distinct reactivity due to altered electronic effects .
b. tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS: 1289386-94-2)
- Structural Difference : Chlorine and methyl groups are at pyrimidine positions 2 and 6 (vs. 4 and 6 in the target compound).
c. tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353954-14-9)
- Structural Difference: Methoxy and methylthio groups replace chloro and methyl on pyrimidine; an amino methyl linker is present.
- Impact : Increased electron density on the pyrimidine ring may enhance nucleophilic substitution reactivity .
Analogues with Piperidine Backbone Modifications
a. tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2)
- Structural Difference : A methylsulfonyloxyethyl chain replaces the pyrimidinyloxymethyl group.
b. tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 877399-73-0)
Table 1: Key Properties of Selected Analogues
| Compound (CAS) | Molecular Weight (g/mol) | Pyrimidine Substituents | Key Functional Groups | Hazard Statements |
|---|---|---|---|---|
| 1289385-35-8 (Target) | 327.81 | 4-Cl, 6-Me | Piperidine, tert-butyl ester | H302, H315, H319 |
| 1289387-03-6 | 327.81 | 4-Cl, 6-Me | Direct O-linkage | Similar to target |
| 147699-19-2 | 307.41 | N/A | Methylsulfonyloxyethyl | Not specified |
| 1353954-14-9 | 412.52 | 6-MeO, 2-MeS | Amino methyl linker | Not available |
Biological Activity
tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1289385-35-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.83 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and a chloro-methylpyrimidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.83 g/mol |
| CAS Number | 1289385-35-8 |
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in key metabolic pathways.
- Cell Proliferation Inhibition : The compound may exhibit cytotoxicity towards cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Activity : There is potential for activity against bacterial strains, analogous to other pyrimidine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, related compounds demonstrated significant inhibitory effects on cell proliferation in cancerous cells while sparing normal cells, indicating a selective toxicity profile.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| tert-butyl derivative | MDA-MB-231 (TNBC) | 0.126 | 20 |
| Control (TAE226) | MDA-MB-231 (TNBC) | - | - |
Antimicrobial Activity
In vitro studies have suggested that certain piperidine derivatives possess antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds ranged from 2 µg/mL to 16 µg/mL, indicating promising activity.
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Piperidine derivative | M. tuberculosis | 4 |
| Control | M. tuberculosis | 2 |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives indicated that modifications at specific positions could enhance anticancer efficacy against breast cancer cell lines. The introduction of the chloro group significantly increased potency.
- Antimycobacterial Activity : Research on structurally similar compounds found that substitutions on the piperidine ring could lead to improved activity against resistant strains of M. tuberculosis, suggesting that further exploration of this compound could yield significant results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
